molecular formula C10H15Cl2NO B1383504 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride CAS No. 38847-88-0

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride

Cat. No.: B1383504
CAS No.: 38847-88-0
M. Wt: 236.13 g/mol
InChI Key: KEPNBXRELNLSMJ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research and industrial applications, particularly in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

The synthesis of 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 2-amino-1-(4-chlorophenyl)propan-1-ol, which is subsequently converted to the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2-Amino-1-(4-chlorophenyl)butan-1-ol hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)butan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-2-9(12)10(13)7-3-5-8(11)6-4-7;/h3-6,9-10,13H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPNBXRELNLSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=C(C=C1)Cl)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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